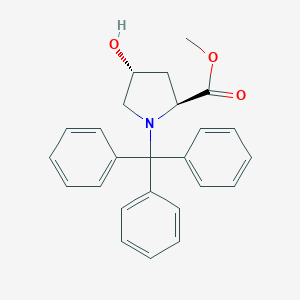

(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate

Description

(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a methyl ester at position 2, a hydroxyl group at position 4, and a bulky trityl (triphenylmethyl) group at position 1. Pyrrolidine scaffolds are widely utilized as intermediates in drug discovery due to their conformational rigidity and ability to mimic peptide bonds . The trityl group enhances steric hindrance, which can protect reactive sites (e.g., amines) during multi-step syntheses while reducing solubility in polar solvents compared to smaller protecting groups like Boc (tert-butyloxycarbonyl) .

Properties

CAS No. |

129430-93-9 |

|---|---|

Molecular Formula |

C25H25NO3 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |

InChI Key |

HZCWALJOVVPETG-PKTZIBPZSA-N |

SMILES |

COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Canonical SMILES |

COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Lactonization and Configuration Inversion

(2S,4R)-N-Boc-4-hydroxy-L-proline undergoes an intramolecular Mitsunobu reaction to form a γ-lactone intermediate (Scheme 1). Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the 4R-hydroxyl group is activated for inversion, yielding a (2S,4S)-configured lactone.

Reaction Conditions

Lactone Hydrolysis

The lactone is hydrolyzed under mild basic conditions (lithium hydroxide in THF/water) to yield (2S,4S)-N-Boc-4-hydroxy-L-proline. This step preserves the methyl ester, critical for subsequent functionalization.

Trityl Group Introduction

The 1-trityl protection ensures amine stability during downstream reactions. Two primary methods are documented:

Direct Tritylation of Pyrrolidine

(2S,4S)-4-hydroxy-L-proline methyl ester is treated with trityl chloride (TrCl) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The bulky trityl group selectively protects the secondary amine without affecting the ester or hydroxyl groups.

Optimized Protocol

Alternative Protection-Deprotection Sequences

In cases where Boc protection is initially employed (e.g., during Mitsunobu reactions), post-inversion deprotection with hydrochloric acid (2 M HCl) precedes tritylation. This sequential approach avoids side reactions during stereochemical inversion.

Methyl Ester Formation

While the methyl ester is often introduced early in the synthesis (e.g., starting from methyl prolinate), late-stage esterification is feasible via:

Carbodiimide-Mediated Coupling

The carboxylic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by methanol quench. This method avoids racemization and achieves >95% ester purity.

Direct Methylation

Using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone, the free acid is converted to the methyl ester at 60°C. Excess MeI (3 eq.) ensures complete conversion within 6 hours.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves diastereomers and removes residual reagents. The trityl group’s hydrophobicity enhances separation efficiency, with typical retention factors (Rf) of 0.4–0.5.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.4–7.2 (m, 15H, Trityl aromatic), 4.3 (dd, J = 8.5 Hz, 1H, H-2), 3.7 (s, 3H, OCH₃), 3.5 (m, 1H, H-4), 2.8–2.6 (m, 2H, H-3 and H-5).

-

Melting Point : 198–201°C (decomposition observed above 205°C).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary alcohol.

Substitution: Formation of the free hydroxyl compound.

Scientific Research Applications

(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

Key structural differences among related pyrrolidine derivatives include substituents at positions 1 and 4, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyrrolidine Derivatives

*Estimated based on trityl group contribution (~243.3 g/mol).

Key Challenges and Innovations

- Stereoselective Synthesis : Introducing the trityl group without racemization requires mild conditions, such as low-temperature reactions or enzyme-mediated catalysis, as demonstrated in related syntheses ().

- Solubility Management: The hydrophobic trityl group necessitates non-polar solvents (e.g., dichloromethane) for reactions, contrasting with water-miscible solvents used for Boc analogs .

Biological Activity

(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate, also known by its CAS number 129430-93-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C23H29NO3

- Molecular Weight: 373.48 g/mol

- CAS Number: 129430-93-9

- Purity: ≥95%

The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. The compound exhibits properties that may influence cellular pathways, particularly in neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine compounds can provide neuroprotective effects against oxidative stress and neuronal injury. One study highlighted the protective role of related compounds in astrocytes subjected to cytotoxic conditions, suggesting a potential mechanism involving the reduction of reactive oxygen species (ROS) and improvement in mitochondrial function .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. These activities are often linked to the modulation of inflammatory cytokines and pathways involved in glial cell activation .

Study on Astrocyte Protection

A notable study investigated the effects of N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a compound structurally related to this compound. The research found that NMP significantly improved cell viability and reduced ROS levels in astrocytes exposed to pilocarpine-induced toxicity. This suggests that similar mechanisms may be applicable for this compound .

Cytotoxicity Against Cancer Cells

Another study explored the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The findings indicated that certain modifications to the pyrrolidine structure could enhance anticancer activity, leading to significant reductions in cell proliferation in breast cancer models . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Reduces oxidative stress and improves mitochondrial function in astrocytes. |

| Anti-inflammatory | Modulates inflammatory cytokines and glial activation pathways. |

| Cytotoxicity | Potential anticancer activity against various cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.